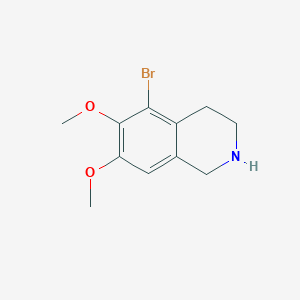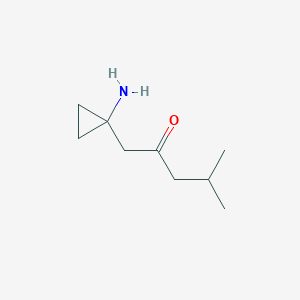
4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole is an organic compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a bromine atom at the fourth position and a pentan-3-yl group at the second position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry and agrochemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. The reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring.
-
Step 1: Synthesis of Azide
- Starting material: 4-Bromo-2-(pentan-3-yl)aniline
- Reagent: Sodium azide (NaN₃)
- Solvent: Dimethylformamide (DMF)
- Conditions: Stirring at room temperature for several hours
-
Step 2: Cycloaddition Reaction
- Starting material: Azide from Step 1
- Reagent: Alkyne (e.g., propargyl alcohol)
- Catalyst: Copper(I) iodide (CuI)
- Solvent: Tetrahydrofuran (THF)
- Conditions: Heating at 60°C for several hours
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:
-
Substitution Reactions
- Reagents: Nucleophiles (e.g., amines, thiols)
- Conditions: Mild heating or room temperature
- Products: Substituted triazoles
-
Oxidation Reactions
- Reagents: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
- Conditions: Aqueous or organic solvents
- Products: Oxidized derivatives
-
Reduction Reactions
- Reagents: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)
- Conditions: Anhydrous solvents
- Products: Reduced triazoles
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethylformamide, tetrahydrofuran, ethanol
Major Products
The major products formed from these reactions include various substituted triazoles, oxidized derivatives, and reduced triazoles, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole has several scientific research applications:
-
Medicinal Chemistry
- Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
-
Biological Studies
- Investigated for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
-
Agrochemicals
- Employed in the development of pesticides and herbicides due to its ability to inhibit specific biological pathways in pests and weeds.
-
Material Science
- Utilized in the synthesis of functional materials, such as polymers and coatings, with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In biological systems, it may interfere with cellular processes, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Bromo-2-methyl-2H-1,2,3-triazole
- 4-Bromo-2-ethyl-2H-1,2,3-triazole
- 4-Bromo-2-propyl-2H-1,2,3-triazole
Comparison
4-Bromo-2-(pentan-3-yl)-2H-1,2,3-triazole is unique due to the presence of the pentan-3-yl group, which imparts specific steric and electronic properties
Eigenschaften
Molekularformel |
C7H12BrN3 |
|---|---|
Molekulargewicht |
218.09 g/mol |
IUPAC-Name |
4-bromo-2-pentan-3-yltriazole |
InChI |
InChI=1S/C7H12BrN3/c1-3-6(4-2)11-9-5-7(8)10-11/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
BXTVARMWEBJOJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)N1N=CC(=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


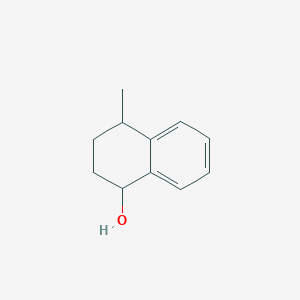
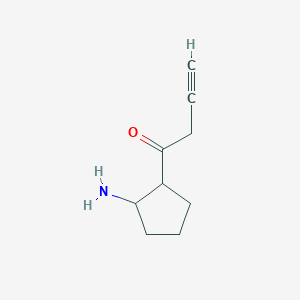
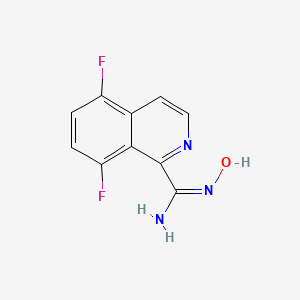
![Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13172590.png)
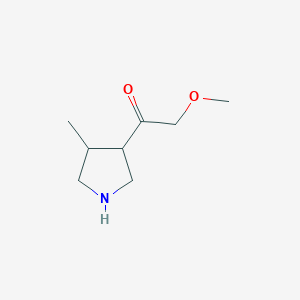
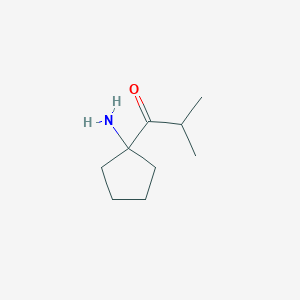
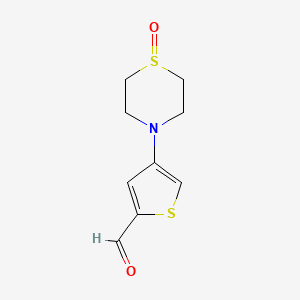
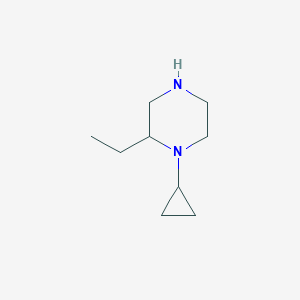
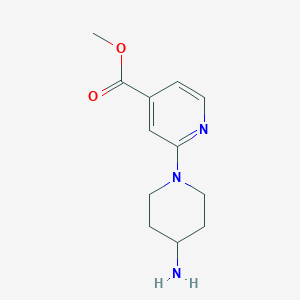
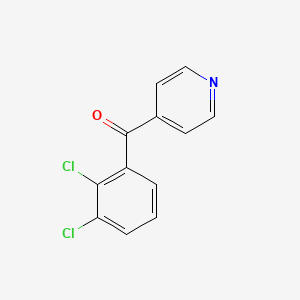

![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclobutan-1-ol](/img/structure/B13172658.png)
